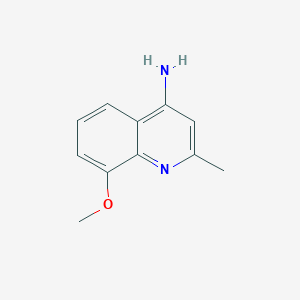

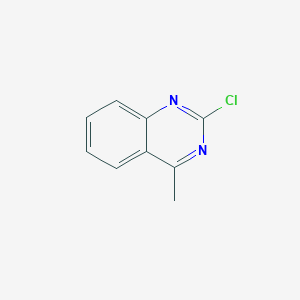

4-氨基-8-甲氧基-2-甲基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Amino-8-methoxy-2-methylquinoline” is a unique chemical compound with the empirical formula C11H12N2O . It has a molecular weight of 188.23 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

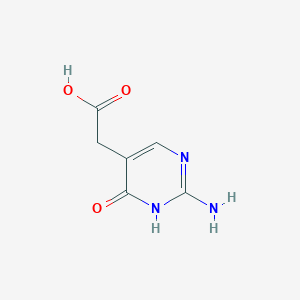

Molecular Structure Analysis

The IUPAC name for this compound is 8-methoxy-2-methyl-4-quinolinamine . The InChI code for this compound is 1S/C11H12N2O/c1-7-6-9 (12)8-4-3-5-10 (14-2)11 (8)13-7/h3-6H,1-2H3, (H2,12,13) .科学研究应用

抗菌活性: 在5-和6-位取代羟基或甲氧基的4-氨基-8-甲基喹啉已被发现对革兰氏阳性和阴性细菌表现出轻微的抗菌活性(Meyer, Lemcke, Geffken, & Kaulfers, 2001)。

抗寄生虫特性: 8-氨基喹啉是一类抗寄生虫药物,在疟疾和肺孢子肺炎的动物模型中显示出疗效。研究表明8-氨基侧链的手性中心构型影响了这些化合物的疗效和毒性(Nanayakkara et al., 2008)。

药物开发: NPC 1161C的开发是一种新型的抗疟疾药物,使用了4-氨基-8-甲氧基-2-甲基喹啉。该药物的药物开发包括建立了一个稳定性指示的反相高效液相色谱法用于其检测和定量(Dutta, Avery, & Wyandt, 2006)。

抗肿瘤活性: 含有8-甲氧基-2-甲基喹啉基团的喹啉-吲哚-席夫碱衍生物已被研究其对肝细胞癌的抗肿瘤活性。这些化合物的结构,特别是8-甲氧基-2-甲基喹啉部分,对其生物功能至关重要(Li et al., 2021)。

荧光传感: 一项基于8-氨基喹啉的荧光Zn2+传感器的研究突出了2-甲氧基-6-((喹啉-8-基亚胺)甲基)酚在细胞成像研究中的应用。该化合物对Zn2+具有选择性,优于其他生物金属离子,使其成为潜在探针开发的候选(Pradhan et al., 2015)。

对映选择性相互作用: 对8-氨基喹啉类药物与人类单胺氧化酶A和B的对映选择性相互作用的研究已进行。这项研究对于理解8-氨基喹啉类药物的代谢途径和潜在毒性至关重要(Chaurasiya et al., 2021)。

食品保鲜: 探索了包括2-甲基-8-羟基喹啉在内的4-甲基喹啉类似物的抗微生物潜力,用于开发对抗食源性细菌的天然防腐剂(Kim, Lee, Yang, & Lee, 2014)。

合成化学: 进行了各种关于合成和表征4-氨基-8-甲氧基-2-甲基喹啉衍生物的研究,探索了它们在药物化学和材料科学等不同领域的潜在应用。这些包括合成新型喹啉酮和喹啉-2-羧酸衍生物(Horchler et al., 2007),以及对从4-氨基-2-甲基喹啉衍生的偶氮化合物的电化学性质的研究(El-Attar, Ismail, & Ghoneim, 2012)。

作用机制

Target of Action

4-Amino-8-methoxy-2-methylquinoline is a derivative of quinoline, a heterocyclic compound that has been widely used in medicinal chemistry Quinoline derivatives have been known to exhibit substantial biological activities .

Mode of Action

Quinoline derivatives have been reported to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Quinoline and its derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The molecular weight of the compound is 18823 , which could influence its bioavailability and pharmacokinetic profile.

Result of Action

Quinoline derivatives have been reported to exhibit various biological and pharmaceutical activities .

Action Environment

The synthesis of quinoline derivatives can be influenced by various factors, including temperature .

属性

IUPAC Name |

8-methoxy-2-methylquinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-6-9(12)8-4-3-5-10(14-2)11(8)13-7/h3-6H,1-2H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHHZADQRAEVQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589059 |

Source

|

| Record name | 8-Methoxy-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

657391-86-1 |

Source

|

| Record name | 8-Methoxy-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1368974.png)